molecular formula C25H33N3O5S2 B607419 FAUC50 CAS No. 1273593-86-4

FAUC50

Cat. No.: B607419
CAS No.: 1273593-86-4
M. Wt: 519.7 g/mol
InChI Key: MQROXSOVKCABJV-NRFANRHFSA-N
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Description

FAUC50 is a covalent agonist of the beta-2 adrenoceptor. It has been used as a template to form covalent agonists for other receptors. The compound is known for its ability to form stable and conformationally homogeneous ligand-receptor complexes, which are crucial for structural studies of G protein-coupled receptors (GPCRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

FAUC50 is synthesized through a series of chemical reactions that involve the formation of a disulfide bondThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain a product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

FAUC50 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .

Scientific Research Applications

FAUC50 has a wide range of scientific research applications, including:

Mechanism of Action

FAUC50 exerts its effects by covalently binding to the beta-2 adrenoceptor through a disulfide bond. This binding stabilizes the receptor in its active conformation, allowing it to activate downstream signaling pathways. The molecular targets of this compound include the beta-2 adrenoceptor and other GPCRs, and the pathways involved are related to cellular signaling and receptor activation .

Comparison with Similar Compounds

FAUC50 is unique in its ability to form covalent bonds with receptors, which distinguishes it from other agonists that bind non-covalently. Similar compounds include:

This compound’s covalent binding mode provides a more stable and long-lasting activation of the receptor, making it a valuable tool for structural and functional studies of GPCRs .

Properties

CAS No.

1273593-86-4

Molecular Formula

C25H33N3O5S2

Molecular Weight

519.7 g/mol

IUPAC Name

5-[(1R)-2-[2-[4-[3-(2-aminoethyldisulfanyl)propoxy]-3-methoxyphenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C25H33N3O5S2/c1-32-23-15-17(3-7-22(23)33-12-2-13-34-35-14-10-26)9-11-27-16-21(30)18-4-6-20(29)25-19(18)5-8-24(31)28-25/h3-8,15,21,27,29-30H,2,9-14,16,26H2,1H3,(H,28,31)/t21-/m0/s1

InChI Key

MQROXSOVKCABJV-NRFANRHFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

SMILES

O=C1NC2=C(C([C@@H](O)CNCCC3=CC=C(OCCCSSCCN)C(OC)=C3)=CC=C2O)C=C1

Canonical SMILES

COC1=C(C=CC(=C1)CCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FAUC50;  FAUC-50;  FAUC 50; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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